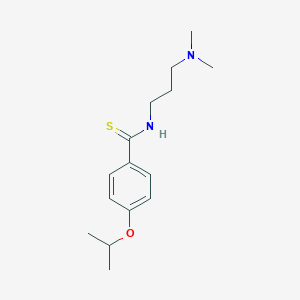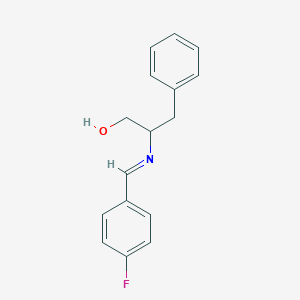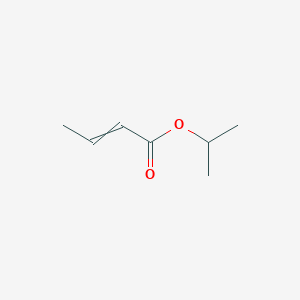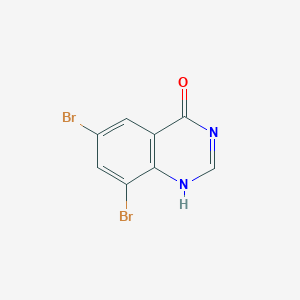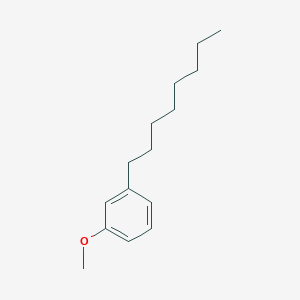
Anisole, m-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisole, m-octyl-, also known as 4-methoxyoctane, is a colorless liquid with a sweet, floral odor. It is commonly used as a solvent and flavoring agent in the food industry. Anisole, m-octyl- is also used as a starting material for the synthesis of various organic compounds. In
Mecanismo De Acción
Anisole, m-octyl- acts as a solvent and is involved in various chemical reactions. It has a non-polar nature, which makes it an ideal solvent for non-polar compounds. It also has a low boiling point, which makes it easy to remove from the reaction mixture.
Efectos Bioquímicos Y Fisiológicos
Anisole, m-octyl- has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent and is not known to cause any significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anisole, m-octyl- has several advantages as a solvent in lab experiments. It has a low boiling point, which makes it easy to remove from the reaction mixture. It is also relatively non-toxic and has a low odor, which makes it easy to work with. However, it has some limitations, such as its low polarity, which makes it unsuitable for certain reactions.
Direcciones Futuras
There are several future directions for the use of Anisole, m-octyl-. One potential application is in the synthesis of surfactants for use in the pharmaceutical industry. Another potential application is in the preparation of new organic compounds for use in various industries. Further research is needed to explore the potential applications of Anisole, m-octyl- in various fields.
Métodos De Síntesis
Anisole, m-octyl- can be synthesized through the reaction of 4-methoxyphenol with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a solvent such as dimethylformamide (DMF). The product is then purified through distillation to obtain Anisole, m-octyl- in a high yield.
Aplicaciones Científicas De Investigación
Anisole, m-octyl- has been used in various scientific research applications. It is commonly used as a solvent in the synthesis of organic compounds. It is also used as a starting material for the preparation of surfactants, which are used in various industries such as cosmetics, detergents, and pharmaceuticals.
Propiedades
Número CAS |
19177-07-2 |
|---|---|
Nombre del producto |
Anisole, m-octyl- |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-methoxy-3-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-8,10H2,1-2H3 |
Clave InChI |
LEZCZXRFPAHNMF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=CC=C1)OC |
SMILES canónico |
CCCCCCCCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



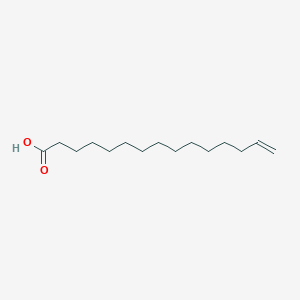
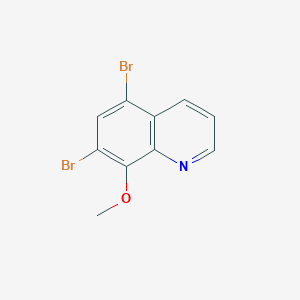
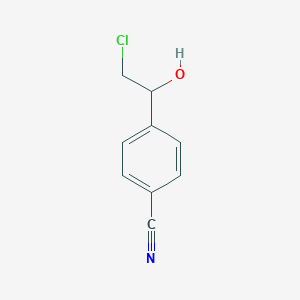
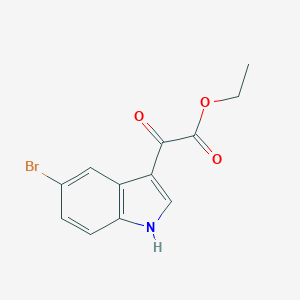
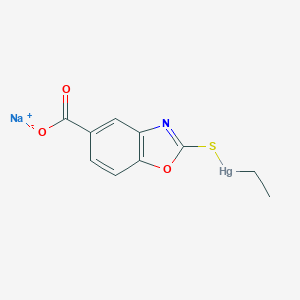
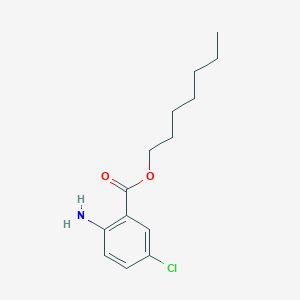
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
